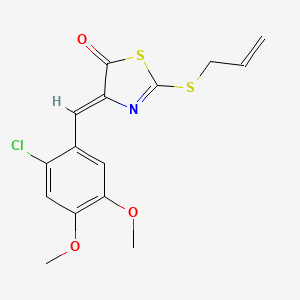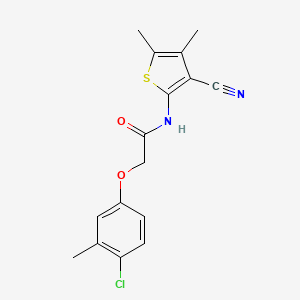
2-(allylthio)-4-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(allylthio)-4-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one, also known as ALDA-1, is a small molecule compound that has been studied for its potential therapeutic applications. This compound has been shown to activate aldehyde dehydrogenase 2 (ALDH2), an enzyme that plays a crucial role in alcohol metabolism and detoxification.
Mecanismo De Acción
2-(allylthio)-4-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one activates ALDH2 by binding to a specific site on the enzyme. This binding increases the catalytic activity of ALDH2, leading to increased metabolism of toxic aldehydes. 2-(allylthio)-4-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one has also been shown to increase the expression of ALDH2 in cells, leading to a sustained increase in ALDH2 activity.
Biochemical and Physiological Effects:
2-(allylthio)-4-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one has been shown to have several biochemical and physiological effects. In animal models, 2-(allylthio)-4-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one has been shown to improve cardiac function, reduce oxidative stress and inflammation, and reduce the accumulation of toxic aldehydes in the brain. 2-(allylthio)-4-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one has also been shown to improve glucose metabolism and reduce insulin resistance in animal models of type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(allylthio)-4-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one has several advantages for lab experiments. It is a small molecule compound that can easily penetrate cell membranes and reach its target enzyme, ALDH2. 2-(allylthio)-4-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one is also stable and can be stored for long periods of time. However, 2-(allylthio)-4-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one has some limitations for lab experiments. It can be difficult to obtain large quantities of 2-(allylthio)-4-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one, and its synthesis method is complex and time-consuming.
Direcciones Futuras
There are several future directions for research on 2-(allylthio)-4-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one. One area of research is in the development of 2-(allylthio)-4-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one analogs that have improved potency and selectivity for ALDH2. Another area of research is in the identification of other enzymes that can be targeted by 2-(allylthio)-4-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one or its analogs. Additionally, further studies are needed to determine the safety and efficacy of 2-(allylthio)-4-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one in human clinical trials.
Métodos De Síntesis
The synthesis of 2-(allylthio)-4-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one involves a multi-step process that begins with the reaction between 2-chloro-4,5-dimethoxybenzaldehyde and thiosemicarbazide to form 2-chloro-4,5-dimethoxybenzaldehyde thiosemicarbazone. This intermediate is then reacted with allyl bromide to form 2-allylthio-4,5-dimethoxybenzaldehyde thiosemicarbazone. The final step involves the reaction between 2-allylthio-4,5-dimethoxybenzaldehyde thiosemicarbazone and 2-chloroacetyl chloride to form 2-(allylthio)-4-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one.
Aplicaciones Científicas De Investigación
2-(allylthio)-4-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one has been studied for its potential therapeutic applications in various diseases. One of the major areas of research is in the treatment of cardiovascular diseases. ALDH2 has been shown to play a protective role in the cardiovascular system by reducing oxidative stress and inflammation. 2-(allylthio)-4-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one has been shown to activate ALDH2 and improve cardiac function in animal models of heart failure.
Another area of research is in the treatment of neurodegenerative diseases. ALDH2 has been shown to play a role in the metabolism of toxic aldehydes that are produced in the brain. 2-(allylthio)-4-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one has been shown to activate ALDH2 and reduce the accumulation of toxic aldehydes in animal models of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
(4Z)-4-[(2-chloro-4,5-dimethoxyphenyl)methylidene]-2-prop-2-enylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S2/c1-4-5-21-15-17-11(14(18)22-15)6-9-7-12(19-2)13(20-3)8-10(9)16/h4,6-8H,1,5H2,2-3H3/b11-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHDAYFDKLHPSH-WDZFZDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C2C(=O)SC(=N2)SCC=C)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C\2/C(=O)SC(=N2)SCC=C)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(aminocarbonyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5101473.png)
![N~2~-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-L-leucinamide](/img/structure/B5101475.png)
![5-{3-[3-(2,5-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5101487.png)









![({[(2,4-dinitrophenyl)amino]thio}carbonothioyl)(1,1-dioxidotetrahydro-3-thienyl)methylamine](/img/structure/B5101556.png)
![N-(3-acetylphenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5101564.png)